![molecular formula C22H18ClN3O2 B1438970 (9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate CAS No. 916420-25-2](/img/structure/B1438970.png)
(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Overview
Description
“(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate” is a chemical compound with the molecular formula C22H18ClN3O2 . It is related to the fluorene group of compounds, which are aromatic hydrocarbons .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, a pyrido[4,3-D]pyrimidine ring, and a carboxylate group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Antiviral Activity : A study by Weber et al. (2002) explored the antiviral activity of a related compound, BAY 41-4109, against human hepatitis B virus (HBV) in a transgenic mouse model. This compound showed promising results in reducing viral DNA levels in the liver and plasma, indicating a potential application in antiviral therapies (Weber et al., 2002).
Anticonvulsant Activity : Kelley et al. (1995) synthesized analogues of a related compound and evaluated their anticonvulsant activity. Although the specific analogues showed less activity against seizures induced by maximal electroshock in rats, the study contributes to understanding the structure-activity relationship in the development of anticonvulsant drugs (Kelley et al., 1995).
BET Bromodomain Inhibition : Zhao et al. (2017) reported the design and synthesis of compounds containing the 9H-pyrimido[4,5-b]indole core, targeting BET proteins for the inhibition of cell growth in leukemia cell lines. Such studies underscore the role of pyrimidine derivatives in targeting epigenetic regulators for cancer therapy (Zhao et al., 2017).
Antihypertensive Activity : Alam et al. (2010) investigated a series of pyrimidine derivatives for their antihypertensive effects. The synthesized compounds showed significant activity, comparable to the standard drug nifedipine, highlighting the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Alam et al., 2010).
Antimalarial Activity : Research by Krungkrai et al. (1992) on orotate analogs, which inhibit enzymes of the pyrimidine biosynthetic pathway, demonstrated significant antimalarial activity. This indicates the potential of pyrimidine analogs in developing new antimalarial therapies (Krungkrai et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-21-18-11-26(10-9-20(18)24-13-25-21)22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,19H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQJBUAKFFRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN=C2Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653340 | |
Record name | (9H-Fluoren-9-yl)methyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate | |
CAS RN |
916420-25-2 | |
Record name | 9H-Fluoren-9-ylmethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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